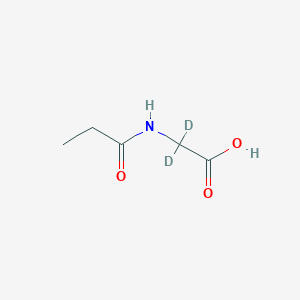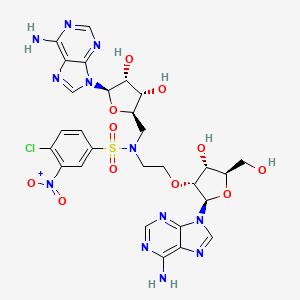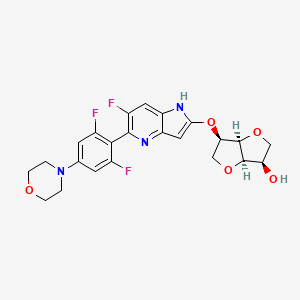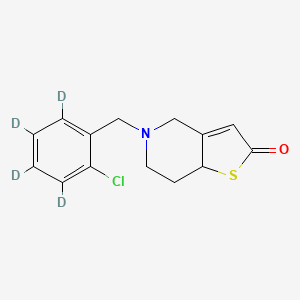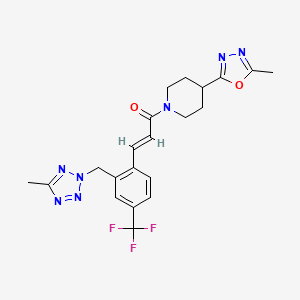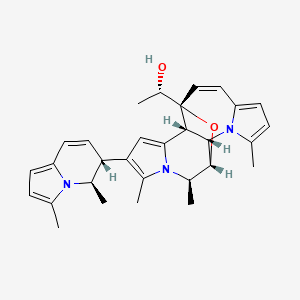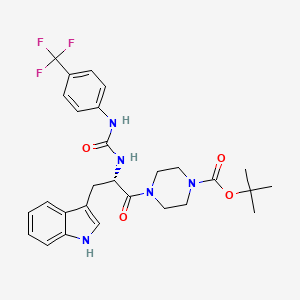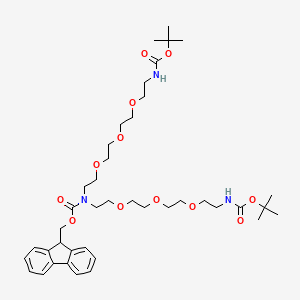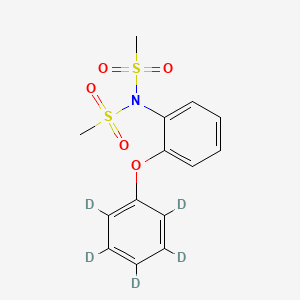
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5: is a deuterated analog of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nimesulide due to its enhanced stability and resistance to metabolic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 typically involves the introduction of deuterium atoms into the Nimesulide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research and pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is widely used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Nimesulide.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways and intermediates of Nimesulide.
Drug Development: As a reference standard in the development of new NSAIDs with improved efficacy and safety profiles.
Biological Studies: To investigate the biological effects and mechanisms of action of Nimesulide and its analogs.
Mecanismo De Acción
The mechanism of action of N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, the compound reduces inflammation, pain, and fever. The deuterated form provides enhanced stability, allowing for more accurate studies of the drug’s effects and interactions at the molecular level.
Comparación Con Compuestos Similares
Nimesulide: The non-deuterated parent compound with similar COX-2 inhibitory properties.
Celecoxib: Another selective COX-2 inhibitor used as an NSAID.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Uniqueness: N-(Methylsulfonyl)-4-(desnitro) Nimesulide-d5 is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research, offering insights that are not possible with non-deuterated analogs.
Propiedades
Fórmula molecular |
C14H15NO5S2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-methylsulfonyl-N-[2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3/i3D,4D,5D,8D,9D |
Clave InChI |
GLTNBGDWZIVPRX-YQYLVRRTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC=C2N(S(=O)(=O)C)S(=O)(=O)C)[2H])[2H] |
SMILES canónico |
CS(=O)(=O)N(C1=CC=CC=C1OC2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


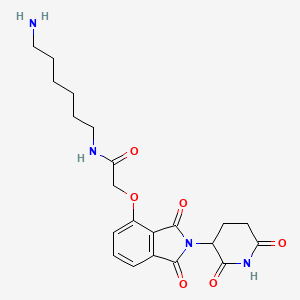
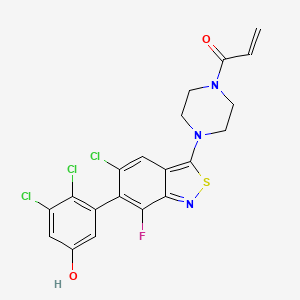
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
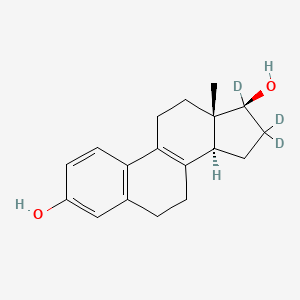
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
